molecular formula C15H18N2O3S B5964527 2-butan-2-ylsulfanyl-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4-one

2-butan-2-ylsulfanyl-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4-one

Cat. No.: B5964527
M. Wt: 306.4 g/mol
InChI Key: CYENORJQJHBDPC-UHFFFAOYSA-N
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Description

2-Butan-2-ylsulfanyl-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butan-2-ylsulfanyl-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Butan-2-ylsulfanyl-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new alkyl or halogen groups .

Scientific Research Applications

2-Butan-2-ylsulfanyl-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butan-2-ylsulfanyl-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butan-2-ylsulfanyl-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4-one is unique due to its combination of functional groups and the presence of the pyrimidine ring. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-butan-2-ylsulfanyl-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-10(2)21-15-16-13(18)9-14(19)17(15)11-5-7-12(20-3)8-6-11/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYENORJQJHBDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC(=CC(=O)N1C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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